Z-D-Dap-OH

Vue d'ensemble

Description

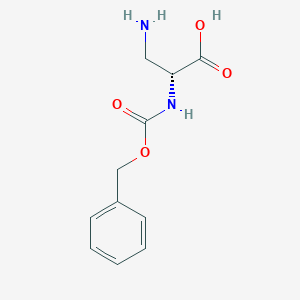

Z-D-Dap-OH: Nα-Z-D-2,3-Diaminopropionic acid , is a derivative of diaminopropionic acid. It is a compound of interest in peptide synthesis due to its unique structural properties. The compound has a molecular formula of C11H14N2O4 and a molecular weight of 238.24 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Dap-OH typically involves the protection of the amino groups of diaminopropionic acid. The reaction conditions often involve the use of organic solvents such as ethyl acetate and require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification of the compound is typically achieved through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Z-D-Dap-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino groups in this compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can produce various acylated or alkylated derivatives .

Applications De Recherche Scientifique

Therapeutic Potential

Z-D-Dap-OH is primarily recognized for its antibacterial properties. It serves as an analog of diaminopimelic acid (DAP), which is crucial in the biosynthesis of bacterial cell walls. By inhibiting the enzyme DapF, this compound disrupts lysine biosynthesis, leading to potential antibacterial effects against various pathogens. Research indicates that derivatives of DAP exhibit significant antibacterial efficacy, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Case Study: Antibacterial Activity

In a study assessing the antibacterial activity of synthesized DAP derivatives, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The compounds were evaluated using standard methods to determine their MIC and minimum bactericidal concentration (MBC). Results indicated that this compound analogs had MIC values ranging between 70-80 µg/mL, suggesting strong potential for further development as antibacterial agents .

Drug Design and Development

The structural characteristics of this compound make it an attractive candidate for structure-based drug design (SBDD). The compound can be modified to enhance its binding affinity to target enzymes involved in bacterial metabolism. By employing molecular docking studies, researchers have been able to predict how modifications to the this compound structure can improve its inhibitory effects on the DapF enzyme .

Table 1: Binding Affinities of this compound Derivatives

| Compound | Docking Score (kcal/mol) | MIC (µg/mL) |

|---|---|---|

| This compound | -9.823 | 70 |

| Thio-DAP | -10.098 | 80 |

| Oxa-DAP | -9.426 | 75 |

This table summarizes the binding affinities and antibacterial activities of various derivatives of this compound, highlighting their potential as drug candidates.

Broader Applications

Beyond its antibacterial applications, this compound has potential uses in other therapeutic areas due to its biological activity. Research suggests that compounds similar to this compound can also function as anti-inflammatory agents and may have applications in treating conditions such as tuberculosis and HIV due to their ability to inhibit specific metabolic pathways in pathogens .

Case Study: Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of DAP analogs, including this compound. The findings indicated that these compounds could modulate inflammatory responses by inhibiting specific cytokines involved in the inflammatory process. This opens avenues for developing treatments for chronic inflammatory diseases .

Mécanisme D'action

The mechanism of action of Z-D-Dap-OH involves its interaction with various molecular targets. The compound can form stable peptide bonds, which are crucial for its role in peptide synthesis. It can also interact with enzymes and proteins, influencing their activity and function . The pathways involved in these interactions include the formation of covalent bonds with active site residues and the stabilization of reaction intermediates .

Comparaison Avec Des Composés Similaires

- Nα-Z-L-2,3-Diaminopropionic acid (Z-Dap-OH)

- Nα-Z-D-2,3-Diaminopropionic acid (Z-D-Dpr-OH)

- Nα-Z-D-2,3-Diaminopropionic acid (Z-D-Dap(Boc)-OH)

Comparison: Z-D-Dap-OH is unique due to its specific stereochemistry and the presence of the Z-group, which provides additional stability and reactivity compared to its analogs. The compound’s ability to form stable peptide bonds and its versatility in various chemical reactions make it a valuable tool in research and industrial applications .

Activité Biologique

Z-D-Dap-OH, a derivative of 2,3-diaminopropanoic acid, has garnered attention in the field of synthetic organic chemistry and biochemistry due to its significant biological activity, particularly in peptide synthesis and potential therapeutic applications. This article delves into the biological properties, synthesis methods, and research findings related to this compound.

Overview of this compound

This compound (CAS Number: 62234-37-1) is characterized by its ability to form stable amide bonds, which are essential for synthesizing peptides that can mimic natural proteins or serve as inhibitors of biological pathways. Its structural features include dual protection with benzyloxycarbonyl groups, enhancing its stability and versatility compared to other similar compounds.

Biological Activity

This compound exhibits notable biological activity in several areas:

- Peptide Synthesis : Its capability to create stable amide bonds allows for the efficient synthesis of peptides, which are crucial in drug development and therapeutic applications.

- Therapeutic Potential : Ongoing research is exploring its interactions with specific enzymes and receptors, which could lead to novel therapeutic strategies targeting various diseases.

- Role in Drug Development : The compound is being investigated for its potential in developing drugs that target specific biological pathways, particularly in oncology and infectious diseases .

Synthesis Methods

The synthesis of this compound typically involves several steps that ensure high yields and purity. Key methods include:

- Protection of Amino Groups : Utilizing protecting groups that can be selectively removed during subsequent reactions.

- Formation of Amide Bonds : Reacting this compound with various carboxylic acids or their derivatives to form peptides.

- Purification Techniques : Employing techniques like high-performance liquid chromatography (HPLC) to isolate the desired products efficiently.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds but stands out due to its unique properties. The following table compares this compound with other related compounds:

| Compound Name | Description | Uniqueness |

|---|---|---|

| Boc-Dap(Z)-OH | A derivative with a tert-butyloxycarbonyl protecting group | Different protecting group affects reactivity |

| Mal-Dap(Boc)-OH | Contains a maleimide moiety for thiol conjugation | Useful in antibody-drug conjugates due to stability |

| N-(Phenylmethoxy)carbonyl-3-[[(2-propen-1-yloxy)carbonyl]amino]-L-alanine | A complex amino acid derivative | Unique due to additional functional groups |

This compound's dual protection enhances its stability and versatility, making it particularly valuable in synthesizing complex peptides and proteins.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various applications:

- Peptide Conjugates : Research involving this compound has demonstrated its effectiveness in synthesizing peptide conjugates that have therapeutic applications in tumor diseases. These conjugates leverage the compound's ability to form stable bonds with other biomolecules .

- Biological Testing : In vitro studies have shown that peptides synthesized using this compound exhibit desired biological activities, including antimicrobial properties and interactions with cellular receptors .

Propriétés

IUPAC Name |

(2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXRXVSTFGNURG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426205 | |

| Record name | Z-D-Dap-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62234-37-1 | |

| Record name | 3-Amino-N-[(phenylmethoxy)carbonyl]-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62234-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-D-Dap-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.